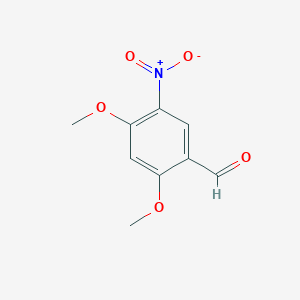

2,4-Dimethoxy-5-nitrobenzaldehyde

描述

Contextualization within Nitrobenzaldehyde and Dimethoxybenzene Derivative Chemistry

2,4-Dimethoxy-5-nitrobenzaldehyde is a member of two important classes of organic compounds: nitrobenzaldehydes and dimethoxybenzenes. The chemical behavior of this compound is a direct result of the interplay between the functional groups present on its aromatic ring.

Conversely, the two methoxy (B1213986) groups (-OCH3) are electron-donating groups. ontosight.ai In the case of this compound, these groups are located at positions 2 and 4, ortho and para to the aldehyde group, respectively. Their electron-donating effect can influence the reactivity of the aromatic ring in electrophilic substitution reactions and can also modulate the reactivity of the aldehyde group. ontosight.ai The presence of dimethoxybenzene moieties is common in many biologically active compounds and natural products, highlighting the importance of this structural motif in medicinal chemistry. nih.govresearchgate.netresearchgate.net

The combination of both electron-withdrawing and electron-donating groups on the same aromatic ring gives this compound a distinct chemical personality. The aldehyde group's reactivity is heightened by the nitro group, while the methoxy groups can direct further substitutions and are key features for the synthesis of various derivatives.

Significance as a Versatile Building Block in Complex Organic Synthesis

The true value of this compound in academic research lies in its role as a versatile building block for the synthesis of more intricate molecular architectures. wiserpub.com Its functional groups offer multiple handles for chemical modification, allowing for a stepwise and controlled construction of complex target molecules.

The aldehyde group is a gateway to a vast array of chemical transformations. It readily undergoes reactions such as:

Oxidation: The aldehyde can be oxidized to a carboxylic acid, forming 2,4-Dimethoxy-5-nitrobenzoic acid. This transformation is a common step in the synthesis of various pharmaceutical intermediates. ontosight.ai

Reduction: The aldehyde can be reduced to an alcohol.

Condensation Reactions: It can react with amines to form Schiff bases, which are important intermediates in the synthesis of heterocyclic compounds and coordination complexes. wiserpub.comresearchgate.net

Wittig Reaction: The aldehyde can be converted to an alkene using a Wittig reagent. acs.org

The nitro group also provides a strategic point for modification. A common and highly useful transformation is the reduction of the nitro group to an amino group (-NH2), yielding 2,4-Dimethoxy-5-aminobenzaldehyde. This opens up another avenue for constructing complex molecules, as the resulting amino group can participate in a wide range of reactions, including diazotization followed by Sandmeyer-type reactions, amide bond formation, and the synthesis of various nitrogen-containing heterocycles. wiserpub.comresearchgate.net

The synthesis of this compound itself can be achieved through methods such as the methylation of 2,4-dihydroxy-5-nitrobenzaldehyde (B1595195). chemicalbook.com Its utility as a precursor is demonstrated in the synthesis of various heterocyclic compounds, including quinolines, quinoxalines, and benzothiophenes, which are scaffolds often found in biologically active molecules. rsc.orgfrontiersin.orgnih.gov For instance, it has been used as a starting material in the synthesis of derivatives with potential applications in materials science and medicinal chemistry. acs.orgfrontiersin.orgnih.gov

The strategic placement of the functional groups on the aromatic ring allows for selective reactions, making this compound a powerful tool for chemists to design and execute complex synthetic strategies.

属性

IUPAC Name |

2,4-dimethoxy-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-14-8-4-9(15-2)7(10(12)13)3-6(8)5-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRQSFZNTDDXNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=O)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60282648 | |

| Record name | 2,4-dimethoxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6468-19-5 | |

| Record name | NSC27021 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-dimethoxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Pathways to 2,4-Dimethoxy-5-nitrobenzaldehyde

The synthesis of this compound can be achieved through various routes, starting from different precursors. The choice of pathway often depends on the availability of starting materials and desired yield.

Nitration of 2,4-Dimethoxybenzaldehyde (B23906)

The direct nitration of 2,4-dimethoxybenzaldehyde is a primary method for introducing a nitro group onto the aromatic ring. The methoxy (B1213986) groups at positions 2 and 4 are ortho-, para-directing and activating. Due to steric hindrance from the C1-aldehyde and C2-methoxy groups, the electrophilic nitronium ion (NO₂⁺) is directed to the electron-rich C5 position.

The reaction is typically carried out using a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. pearson.com For highly activated substrates like dimethoxybenzaldehydes, the reaction can sometimes proceed with nitric acid alone or under milder conditions, such as nitric acid in acetic acid. chemicalbook.comchemicalforums.com The aldehyde group is moderately deactivating, which helps control the reaction and prevent over-nitration. A general procedure involves dissolving 2,4-dimethoxybenzaldehyde in a solvent like glacial acetic acid and adding concentrated nitric acid dropwise at a controlled temperature, often at room temperature or below, followed by a period of stirring. chemicalbook.com The product is then typically isolated by pouring the reaction mixture into water, causing the nitrated product to precipitate. chemicalforums.comprepchem.com

Table 1: Representative Conditions for Nitration of Dimethoxybenzaldehydes

| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|

| 3,4-Dimethoxybenzaldehyde | Concentrated Nitric Acid | Glacial Acetic Acid | Room Temperature | 12 hours | 98% |

Methylation of 2,4-Dihydroxy-5-nitrobenzaldehyde (B1595195)

An alternative route involves the methylation of both hydroxyl groups of 2,4-dihydroxy-5-nitrobenzaldehyde. This pathway is particularly useful if the dihydroxy precursor is readily available. The reaction is a standard Williamson ether synthesis, where a base is used to deprotonate the phenolic hydroxyl groups, forming phenoxides that then act as nucleophiles.

A common procedure involves suspending 2,4-dihydroxy-5-nitrobenzaldehyde in a polar aprotic solvent like acetone (B3395972) with a base, such as potassium carbonate. chemicalbook.com Methyl iodide is then added as the methylating agent. The reaction mixture is stirred for several hours at room temperature. The potassium carbonate is sufficient to deprotonate both hydroxyl groups, and the resulting phenoxides attack the methyl iodide in a nucleophilic substitution reaction to form the two methoxy ethers, yielding the final product. chemicalbook.com This method has been reported to produce this compound in high yield. chemicalbook.com

Table 2: Reaction Details for Methylation Pathway

| Parameter | Details |

|---|---|

| Starting Material | 2,4-Dihydroxy-5-nitrobenzaldehyde |

| Reagents | Methyl iodide, Potassium carbonate |

| Solvent | Acetone |

| Temperature | Ice-cooled initially, then room temperature |

| Reaction Time | 6 hours |

| Yield | 84% chemicalbook.com |

Selective Preparation Methods via Aldehyde Group Transformation

To control the regioselectivity of nitration and avoid potential side reactions, the aldehyde group can be temporarily transformed into a less deactivating or a sterically bulky protecting group. A common strategy is the conversion of the aldehyde to an acetal, such as a diacetate.

In a representative synthesis for a related isomer, 2,5-dimethoxybenzaldehyde (B135726) is treated with acetic anhydride (B1165640) to form 2,5-dimethoxybenzaldehyde diacetate. This protected compound is then nitrated. The bulky diacetoxymethyl group can sterically direct the incoming nitro group, leading to high selectivity. After the nitration step, the diacetate is hydrolyzed back to the aldehyde, typically under acidic conditions (e.g., with 1N HCl), to yield the final nitrobenzaldehyde product. This multi-step approach, involving protection and deprotection, can offer superior control over the final product's isomeric purity compared to direct nitration.

Nucleophilic Aromatic Substitution Approaches from Halogenated Precursors

While less common for this specific compound, nucleophilic aromatic substitution (SNAr) provides a theoretical pathway. This method would involve a precursor where the aldehyde group is already present or can be introduced after the substitution. However, a more plausible approach involves introducing the aldehyde group onto a pre-existing nitro-substituted aromatic ring using reactions like the Vilsmeier-Haack or Sommelet reactions.

Vilsmeier-Haack Reaction : This reaction achieves the formylation of electron-rich aromatic compounds. organic-chemistry.orgchemistrysteps.comwikipedia.org A potential precursor, 1,3-dimethoxy-4-nitrobenzene, which is highly activated towards electrophilic substitution, could be formylated using the Vilsmeier reagent (generated from DMF and POCl₃). The electrophilic Vilsmeier reagent would attack the aromatic ring, and subsequent hydrolysis would yield the aldehyde. chemistrysteps.comwikipedia.org

Sommelet Reaction : This method converts a benzyl (B1604629) halide into an aldehyde using hexamine and water. organicreactions.orgwikipedia.org A synthesis could start with the creation of 2,4-dimethoxy-5-nitrobenzyl halide. This precursor would then react with hexamine to form a quaternary ammonium (B1175870) salt, which upon hydrolysis, would yield this compound. wikipedia.org This reaction is known to be ineffective for substrates with multiple strongly electron-withdrawing groups, which could be a limitation. sci-hub.se

Chemical Transformations and Reaction Pathways

The functional groups of this compound—aldehyde, nitro, and methoxy—allow for a variety of subsequent chemical transformations.

Oxidation Reactions: Formation of Corresponding Carboxylic Acids

The aldehyde group of this compound can be readily oxidized to form the corresponding carboxylic acid, 2,4-dimethoxy-5-nitrobenzoic acid. Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent commonly used for this transformation. masterorganicchemistry.com

The reaction is typically carried out under acidic or basic conditions. A kinetic study of the oxidation of 2,4-dimethoxybenzaldehyde with potassium permanganate in an acidic medium confirmed that the reaction proceeds efficiently, with the reaction being first order with respect to both the oxidant and the substrate. researchgate.net The product of such oxidations on substituted benzaldehydes is the corresponding benzoic acid, often in high yields exceeding 90%. semanticscholar.org The process involves dissolving the aldehyde in a suitable solvent and treating it with an aqueous solution of KMnO₄, followed by workup to isolate the carboxylic acid product.

Table 3: Oxidation of Substituted Benzaldehydes with KMnO₄

| Substrate Class | Oxidizing Agent | Product Class | Typical Yield |

|---|---|---|---|

| Substituted Benzaldehydes | Potassium Permanganate (KMnO₄) | Substituted Benzoic Acids | >90% semanticscholar.org |

Reduction Reactions: Synthesis of Aminobenzaldehyde Derivatives

The selective reduction of the nitro group in this compound is a critical transformation, yielding the highly valuable synthetic intermediate, 2,4-dimethoxy-5-aminobenzaldehyde. This amino derivative serves as a precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. The presence of the aldehyde functional group necessitates the use of chemoselective reducing agents that will not affect the carbonyl moiety.

Commonly employed methods for this transformation include catalytic hydrogenation and chemical reduction using metal salts in acidic media. Catalytic hydrogenation often utilizes catalysts such as platinum oxide (Adams' catalyst) or palladium on carbon. wikipedia.orgfuture4200.com This method is known for its high efficiency and clean reaction profiles. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or ethyl acetate.

Chemical reduction offers a versatile alternative. Reagents like stannous chloride (SnCl₂) in concentrated hydrochloric acid or iron powder in acetic acid are frequently used for the reduction of aromatic nitro compounds without affecting other reducible functional groups. scispace.comresearchgate.netresearchgate.net The reaction with iron in an acidic medium is a classic and effective method. researchgate.netnih.gov For instance, the reduction of a nitro group to an amine can be achieved by heating the nitro compound with iron powder in a mixture of acetic acid, ethanol, and water. scispace.com

The general procedure for a stannous chloride reduction involves dissolving the nitrobenzaldehyde in ethanol or a similar solvent and then adding a solution of stannous chloride in concentrated acid. scispace.comresearchgate.net The reaction mixture is typically stirred at room temperature or gently heated to ensure complete conversion.

Table 1: Representative Conditions for the Reduction of Aromatic Nitro Aldehydes

View Data

| Nitro Compound (Example) | Reducing Agent | Solvent | Conditions | Product | Yield (%) |

| o-Nitrobenzaldehyde | Fe powder / HCl | Ethanol | Reflux, 1 h | o-Aminobenzaldehyde | 70% |

| 2,4-Dinitrobenzaldehyde | Fe / Acetic Acid | Not specified | Dose-controlled | 2,4-Diaminobenzaldehyde | High |

| 3-Nitrobenzaldehyde | SnCl₂·2H₂O | Ethanol | Ultrasonic irradiation, 30°C, 2 h | 3-Aminobenzaldehyde | 89% |

| 4-Nitrobenzaldehyde | Catalytic Hydrogenation (Supported Catalyst) | Ethanol | Not specified | p-Aminobenzaldehyde | High |

Nucleophilic Substitution Reactions Involving Methoxy Groups

The benzene (B151609) ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group. The methoxy groups, particularly the one at the C4 position which is ortho to the nitro group, can potentially act as leaving groups in the presence of strong nucleophiles.

While direct nucleophilic substitution on this compound itself is not extensively documented, studies on the closely related compound, 2,4-dimethoxynitrobenzene, provide significant insight into this reactivity. Research has shown that in 2,4-dimethoxynitrobenzene, a bulky nucleophile like sodium t-butoxide can displace the methoxy group at the C2 position (ortho to the nitro group) with high selectivity. nih.gov This transetherification reaction proceeds efficiently under microwave irradiation, affording the corresponding t-butoxy-substituted nitrobenzene (B124822) in high yield. nih.gov

This exclusive ortho-selectivity suggests that the methoxy group at the C4 position of this compound would be similarly susceptible to substitution by a potent nucleophile. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate whose formation is the rate-determining step. The stability of this intermediate is enhanced by the electron-withdrawing nitro group, which delocalizes the negative charge. The presence of the aldehyde group at C1 would further influence the electron density of the ring and the regioselectivity of the attack. Generally, SNAr reactions are favored by strong electron-withdrawing groups positioned ortho and para to the leaving group. mdpi.com

Condensation Reactions and Schiff Base Formation

The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. masterorganicchemistry.com This reaction is a cornerstone of organic synthesis and is typically catalyzed by either an acid or a base, or simply by heating the reactants together. isca.inwikipedia.org The formation of the C=N double bond is a reversible process that involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, which then dehydrates to yield the imine. isca.in

The reaction can be carried out by refluxing the aldehyde with a primary amine, such as a substituted aniline, in a solvent like ethanol. isca.inedu.krdijtsrd.com The addition of a few drops of a catalyst, such as sodium hydroxide (B78521) or acetic acid, can facilitate the reaction. isca.inresearchgate.net The products, which are often colored crystalline solids, can be isolated by filtration upon cooling the reaction mixture. edu.krdijtsrd.com

The electronic nature of the substituents on both the benzaldehyde (B42025) and the amine can influence the rate of reaction and the stability of the resulting Schiff base. The electron-withdrawing nitro group on the benzaldehyde ring enhances the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the amine.

Table 2: Synthesis of Schiff Bases from Substituted Benzaldehydes

View Data

| Aldehyde | Amine | Solvent | Catalyst | Conditions | Product Type |

| Benzaldehyde | Aniline | Ethanol | None | Stirring, 3 h, RT | N-Benzylideneaniline |

| Benzaldehyde | m-Nitroaniline | Ethanol | NaOH (cat.) | Reflux, 4 h | N-Benzylidene-3-nitroaniline |

| p-Nitrobenzaldehyde | m-Nitroaniline | Ethanol | NaOH (cat.) | Reflux, 4 h | N-(4-Nitrobenzylidene)-3-nitroaniline |

| 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde | Various Anilines | Not specified | Not specified | Not specified | Substituted Schiff Bases |

Knoevenagel Condensation and Related Addition Reactions

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base such as piperidine (B6355638) or ammonia (B1221849). sphinxsai.com this compound serves as an excellent substrate for this reaction due to the electrophilic nature of its carbonyl carbon, which is enhanced by the aromatic nitro group.

Active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups (EWG), such as cyano (-CN), ester (-COOR), or keto (-COR) groups. sphinxsai.com Examples include malononitrile, ethyl cyanoacetate, and acetylacetone. The reaction is typically initiated by the deprotonation of the active methylene compound by the base, generating a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting intermediate subsequently undergoes dehydration to yield a stable α,β-unsaturated product. nih.gov

These reactions are often carried out in solvents like ethanol at room temperature or with gentle heating. sphinxsai.com Solvent-free conditions, sometimes assisted by microwave irradiation, have also been developed as green alternatives. banglajol.infotue.nl The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity. nih.gov

Table 3: Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds

View Data

| Aromatic Aldehyde | Active Methylene Compound | Catalyst | Solvent | Conditions | Yield (%) |

| Benzaldehyde | Malononitrile | Amino-functionalized MOF | Ethanol | RT, 5 min | 100% |

| 4-Nitrobenzaldehyde | Malononitrile | Urea | Solvent-free | MW, 180W, 1 min | 90% |

| Isophthalaldehyde | Malononitrile | Piperidine | Ethanol | Reflux, 2 h | 89.4% |

| 3,4,5-Trimethoxybenzaldehyde | Malononitrile | Piperidine | Ethanol | Reflux, 5 h | 79% |

Role in Multicomponent Reactions, exemplified by Hantzsch Ester Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. This compound is a suitable aldehyde component for various MCRs, most notably the Hantzsch dihydropyridine (B1217469) synthesis. wikipedia.org

The classical Hantzsch synthesis is a four-component reaction involving an aldehyde, two equivalents of a β-ketoester (such as ethyl acetoacetate), and a nitrogen donor, typically ammonia or ammonium acetate. wikipedia.orgorganic-chemistry.org The reaction proceeds through a series of condensation, addition, and cyclization steps to afford a 1,4-dihydropyridine (B1200194) (1,4-DHP) derivative, also known as a Hantzsch ester. The mechanism is believed to involve the initial formation of a Knoevenagel condensation product from the aldehyde and one equivalent of the β-ketoester, and an enamine from the second equivalent of the β-ketoester and ammonia. organic-chemistry.org These intermediates then combine in a Michael addition followed by cyclization and dehydration to form the dihydropyridine ring. researchgate.net

The reaction has been successfully applied to a wide range of substituted benzaldehydes, including those with nitro groups. nih.govtandfonline.com For instance, the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with ethyl acetoacetate (B1235776) and ammonium carbonate under microwave irradiation provides the corresponding novel 1,4-dihydropyridine in good yield. tandfonline.com This demonstrates the feasibility of using structurally similar isomers like this compound in this powerful ring-forming reaction.

Table 4: Hantzsch Synthesis of Dihydropyridines using Substituted Benzaldehydes

View Data

| Aldehyde Component | β-Ketoester | Nitrogen Source | Solvent/Conditions | Product | Yield (%) |

| 4,5-Dimethoxy-2-nitrobenzaldehyde | Ethyl acetoacetate | Ammonium carbonate | Microwave irradiation | 4-(4,5-Dimethoxy-2-nitrophenyl)-1,4-DHP derivative | Good |

| 5-Hydroxy-2-nitrobenzaldehyde | Ethyl acetoacetate | Ammonia | Not specified | 4-(5-Hydroxy-2-nitrophenyl)-1,4-DHP derivative | 48% |

| o-Methoxybenzaldehyde | Methyl acetoacetate | Ammonium acetate | Isopropanol, Reflux | 4-(2-Methoxyphenyl)-1,4-DHP derivative | 37.8% |

| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | p-Toluenesulfonic acid, Ultrasonic irradiation | 4-Phenyl-1,4-DHP derivative | 96% |

Spectroscopic Characterization and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the carbon and hydrogen frameworks.

In the ¹H NMR spectrum of 2,4-Dimethoxy-5-nitrobenzaldehyde, recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to each unique proton environment are observed. The aldehydic proton characteristically appears as a singlet at a downfield chemical shift of approximately 10.28 ppm, a consequence of the strong deshielding effect of the carbonyl group. chemicalbook.com The aromatic region of the spectrum displays two singlets. The proton at the C-6 position resonates at around 8.50 ppm, significantly downfield due to the anisotropic effect of the adjacent aldehyde group and the electron-withdrawing nitro group. The proton at the C-3 position appears as a singlet at approximately 6.55 ppm. chemicalbook.com The two methoxy (B1213986) groups (-OCH₃) give rise to two sharp singlets at 4.08 ppm and 4.07 ppm, confirming their distinct chemical environments. chemicalbook.com

¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 10.28 | s | 1H | Aldehyde (-CHO) |

| 8.50 | s | 1H | Ar-H (C-6) |

| 6.55 | s | 1H | Ar-H (C-3) |

| 4.08 | s | 3H | Methoxy (-OCH₃) |

| 4.07 | s | 3H | Methoxy (-OCH₃) |

Solvent: CDCl₃, Frequency: 400 MHz chemicalbook.com

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. For this compound in CDCl₃, the aldehydic carbon is observed at approximately 186.54 ppm. chemicalbook.com The aromatic carbons attached to the methoxy groups (C-2 and C-4) are found at 159.53 ppm and 165.83 ppm, respectively. The carbon bearing the nitro group (C-5) appears around 127.99 ppm. The spectrum also shows signals for the unsubstituted aromatic carbon (C-3) at 95.93 ppm. The two distinct methoxy carbons resonate at 56.97 ppm and 56.49 ppm. chemicalbook.com

¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 186.54 | C=O (Aldehyde) |

| 165.83 | C-4 |

| 159.53 | C-2 |

| 127.99 | C-5 |

| 95.93 | C-3 |

| 56.97 | Methoxy (-OCH₃) |

| 56.49 | Methoxy (-OCH₃) |

Solvent: CDCl₃, Frequency: 100 MHz chemicalbook.com

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assembling the complete molecular structure by establishing through-bond and through-space correlations between nuclei. While specific 2D spectra for this compound are not detailed in the provided sources, the application of these techniques to similar molecules is well-documented. rsc.orgiosrjournals.org For instance, an HMBC experiment would definitively link the aldehydic proton (δ ~10.28 ppm) to the aromatic carbons C-1 and C-2, and the methoxy protons (δ ~4.07-4.08 ppm) to their respective attached carbons (C-2 and C-4), thereby confirming the substitution pattern on the benzene (B151609) ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

The Infrared (IR) spectrum of this compound shows characteristic absorption bands that confirm the presence of its key functional groups. A strong band appears in the region of 1702 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde group. chemicalbook.com The presence of the nitro group (NO₂) is confirmed by strong asymmetric and symmetric stretching vibrations, which typically appear around 1580 cm⁻¹ and 1302 cm⁻¹, respectively. chemicalbook.com Aromatic C-H stretching is observed around 2981-2892 cm⁻¹, while C-O stretching from the methoxy groups is also present. chemicalbook.com

While a specific Raman spectrum for this compound is not available in the search results, Raman spectroscopy is complementary to IR and would be expected to show strong bands for the symmetric vibrations of the nitro group and the aromatic ring system, which are often weak in the IR spectrum. researchgate.netdntb.gov.ua

Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 1702 | Strong | C=O Stretch (Aldehyde) |

| 1580 | Strong | Asymmetric NO₂ Stretch |

| 1302 | Strong | Symmetric NO₂ Stretch |

| 2981-2892 | Medium | C-H Stretch (Aromatic/Aliphatic) |

| 1420 | Medium | C=C Stretch (Aromatic) |

Sample: KBr pellet chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from lower to higher energy orbitals. The spectrum of nitrobenzaldehydes is generally characterized by several electronic transitions. uni-muenchen.deresearchgate.net These include weak n→π* transitions at longer wavelengths (around 350 nm) originating from the lone pairs on the oxygen atoms of the aldehyde and nitro groups. uni-muenchen.deresearchgate.net At shorter wavelengths, more intense π→π* transitions occur. One band, typically of intermediate intensity, appears around 300 nm and is associated with excitations within the benzene ring. uni-muenchen.deresearchgate.net A much stronger absorption band is often observed around 250 nm, which is ascribed to a π→π* excitation involving charge transfer between the benzene ring and the nitro group. uni-muenchen.deresearchgate.net The presence of two electron-donating methoxy groups on the ring in this compound is expected to cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted nitrobenzaldehyde. nih.gov These transitions are fundamental to the compound's photochemical properties. elte.hu

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule with high precision, allowing for the unambiguous determination of its elemental formula. For this compound, HRMS analysis using electrospray ionization (ESI) has determined the mass of its sodium adduct [M+Na]⁺. The calculated mass for C₉H₉NNaO₅ was found to be 234.0378, which correlates excellently with the experimentally observed mass of 234.0376. chemicalbook.com This high degree of accuracy confirms the molecular formula C₉H₉NO₅. The fragmentation pattern in mass spectrometry would likely involve the loss of the nitro group (NO₂), the aldehyde group (CHO), and methyl radicals (CH₃) from the methoxy substituents, providing further structural evidence.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

As of the latest available data, a complete single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible crystallographic databases. Therefore, detailed experimental data on its crystal lattice, unit cell parameters, and the precise three-dimensional arrangement of its atoms in the solid state are not available.

While the specific crystal structure of this compound remains undetermined, valuable insights can be gleaned from the crystallographic analysis of structurally analogous compounds. For instance, studies on related nitro-substituted aromatic aldehydes provide a framework for understanding the potential intermolecular interactions and packing motifs that could be present in the crystal lattice of this compound.

For example, the crystal structure of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde reveals a planar molecular conformation, with the molecule being nearly flat. biokeanos.com In its solid state, the molecules are interconnected through a network of O—H⋯O hydrogen bonds, which form chains that extend along a specific crystallographic axis. biokeanos.com These chains are further linked by C—H⋯O hydrogen bonds, creating layers that are held together by additional C=O⋯π interactions to form a three-dimensional supramolecular architecture. biokeanos.com It is plausible that this compound would exhibit some similar, though not identical, intermolecular interactions, likely involving its methoxy, nitro, and aldehyde functional groups. The absence of a hydroxyl group would preclude the specific hydrogen bonding patterns seen in its hydroxy-substituted analog.

Without experimental data, any discussion of the specific bond lengths, bond angles, and torsion angles for this compound remains speculative. The determination of its crystal structure through X-ray crystallography would be a valuable contribution to the field, providing a definitive understanding of its solid-state architecture and enabling more detailed computational and structural comparisons with related compounds.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and properties of 2,4-dimethoxy-5-nitrobenzaldehyde. By employing functionals like B3LYP with basis sets such as 6-311++G(d,p), researchers can accurately model various molecular attributes. researchgate.netresearchgate.net

Molecular Geometry Optimization and Conformational Analysis

Theoretical calculations have been instrumental in determining the most stable conformation of this compound. The presence of methoxy (B1213986) and nitro groups on the benzaldehyde (B42025) ring introduces possibilities for different rotational isomers. Computational studies, often starting from crystallographic data, perform full geometry optimization to identify the lowest energy conformer. researchgate.net This analysis considers the steric and electronic interactions between the substituent groups and the aromatic ring. For instance, the methoxy groups can influence the planarity of the aromatic system, and steric hindrance may cause the nitro group to adopt a twisted conformation relative to the benzene (B151609) ring.

Vibrational Frequency Calculations and Spectroscopic Assignment

DFT calculations are crucial for interpreting experimental vibrational spectra, such as Fourier-transform infrared (FT-IR) and Raman spectroscopy. researchgate.netresearchgate.net By calculating the vibrational frequencies and their corresponding normal modes, a detailed assignment of the observed spectral bands can be achieved. researchgate.net These calculations help in identifying characteristic vibrations of the functional groups present in this compound, such as the carbonyl (C=O) stretch, nitro (NO2) stretches, and various C-H and aromatic ring vibrations. researchgate.netresearchgate.net The calculated spectra often show excellent agreement with experimental data, validating the computational model. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are key to understanding a molecule's chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's stability and reactivity. pensoft.net For substituted benzaldehydes, the HOMO and LUMO are often delocalized over the entire molecule. pensoft.net The HOMO-LUMO gap can be used to calculate various global reactivity descriptors, such as chemical hardness, softness, and electronegativity, which help in predicting how the molecule will interact with other chemical species. pensoft.net

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.nettandfonline.com In molecules like this compound, the MEP surface typically shows negative potential (electron-rich regions, often colored red and yellow) around the electronegative oxygen atoms of the nitro and carbonyl groups. researchgate.net Conversely, positive potential (electron-deficient regions, colored blue) is generally located around the hydrogen atoms. researchgate.net This information is critical for understanding intermolecular interactions and the initial steps of chemical reactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the calculated wave function into a localized Lewis-like structure of one-center "lone pairs" and two-center "bonds". uni-muenchen.denumberanalytics.com This method allows for the investigation of charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. scirp.org The stabilization energies associated with these interactions can be estimated using second-order perturbation theory. scirp.org For substituted aromatic compounds, NBO analysis can quantify the delocalization of electron density from lone pairs of substituent atoms into the aromatic ring and describe the polarity of various bonds. uni-muenchen.de

Intermolecular Interactions and Crystal Packing Studies

Hirshfeld Surface Analysis and Fingerprint Plots for Supramolecular Interactions

In the case of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, the most significant contributions to the crystal packing are from O···H/H···O contacts, accounting for 47.3% of the Hirshfeld surface. nih.gov This is followed by H···H (19.8%), C···O/O···C (12.0%), C···H/H···C (8.5%), O···O (4.6%), C···C (3.9%), N···O/O···N (3.1%), and H···N/N···H (0.6%) contacts. nih.gov These interactions, particularly the prominent hydrogen bonds, are crucial in stabilizing the three-dimensional supramolecular structure. researchgate.net The red areas on the Hirshfeld surface map highlight contacts that are shorter than the sum of the van der Waals radii, indicating strong interactions like hydrogen bonds. nih.gov

A similar analysis on a different nitrobenzaldehyde derivative, 3-Hydroxy-4-nitrobenzaldehyde, also underscores the importance of intermolecular hydrogen bonding in its crystal structure. tandfonline.com For vanillin (B372448) 4-ethylthiosemicarbazone, Hirshfeld surface analysis identified significant contributions from S···H/H···S, C···H/H···C, and O···H/H···O contacts, all contributing to the stability of its structure. imist.ma

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde nih.gov

| Intermolecular Contact | Contribution (%) |

| O···H/H···O | 47.3 |

| H···H | 19.8 |

| C···O/O···C | 12.0 |

| C···H/H···C | 8.5 |

| O···O | 4.6 |

| C···C | 3.9 |

| N···O/O···N | 3.1 |

| H···N/N···H | 0.6 |

Hydrogen Bonding Network Analysis within Crystal Lattices

The crystal structure of nitroaromatic compounds is often stabilized by a complex network of hydrogen bonds. In the crystal lattice of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, an intramolecular O—H⋯O hydrogen bond is observed between the adjacent hydroxyl and nitro groups, forming an S(6) ring motif. researchgate.netnih.gov This intramolecular interaction contributes to the planarity of the molecule. nih.gov

Furthermore, intermolecular O—H⋯O hydrogen bonds link the molecules into chains that propagate along the b-axis. These chains are then interconnected by C—H⋯O hydrogen bonds, forming layers. A further C—H⋯O interaction links these layers, and C=O⋯π interactions contribute to the formation of a three-dimensional supramolecular assembly. researchgate.netnih.gov Similarly, in the crystal structure of 2-hydroxy-5-nitrobenzaldehyde (B32719) 2,4-dinitrophenylhydrazone, intramolecular N—H⋯O and O—H⋯N hydrogen bonds create S(6) ring motifs, and intermolecular N—H⋯O hydrogen bonds link the molecules into chains. nih.gov The presence of extensive hydrogen bonding networks, including those involving water molecules, is a recurring theme in the crystal engineering of related organic compounds, contributing significantly to the stability of their crystal lattices. mdpi.com

Theoretical Reactivity Descriptors and Quantum Chemical Analysis

Quantum chemical calculations provide valuable insights into the electronic structure and reactivity of molecules. For aldehydes, theoretical reactivity descriptors can help explain their toxicological properties. For instance, the donor delocalizability of the aldehyde oxygen atom has been identified as a statistically significant variable in quantitative structure-activity relationship (QSAR) models for aldehyde toxicity. oup.com

Density Functional Theory (DFT) calculations are frequently employed to study the properties of nitroaromatic compounds. tandfonline.com These calculations can determine various parameters, including molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, and the molecular electrostatic potential (MEP) surface. tandfonline.com The MEP surface, for example, can identify the relative electrophilic and nucleophilic sites within a molecule. tandfonline.com In the case of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, the calculated electrostatic potential shows a negative region around the carbonyl oxygen atom, indicating its potential role in intermolecular interactions. researchgate.net

The electronic properties of o-nitrobenzaldehyde have been studied, revealing that its UV/visible absorption spectrum is characterized by n→π* and π→π* transitions. researchgate.net Such theoretical investigations into the electronic states are crucial for understanding the photochemical behavior of these compounds. researchgate.net The nitro group, being a strong electron-withdrawing group, plays a significant role in the electronic structure and reactivity of nitroaromatic compounds. scielo.br

Research Gaps and Future Directions in 2,4 Dimethoxy 5 Nitrobenzaldehyde Research

Exploration of Novel Catalytic and Green Synthetic Approaches for Enhanced Efficiency

The conventional synthesis of 2,4-Dimethoxy-5-nitrobenzaldehyde typically involves the nitration of 2,4-dimethoxybenzaldehyde (B23906) using a mixture of nitric and sulfuric acids. While effective, this method presents challenges related to the use of harsh reagents and the potential for side reactions. Future research should focus on developing more sustainable and efficient synthetic routes.

Catalytic Nitration: The exploration of solid acid catalysts or transition metal-based catalysts could offer milder reaction conditions and improved regioselectivity, minimizing the formation of unwanted isomers. cdnsciencepub.com For instance, the use of cerium(IV) nitrate (B79036) has shown promise in the nitration of related cinnamic acid derivatives, suggesting its potential applicability. cdnsciencepub.com

Green Chemistry Approaches: The principles of green chemistry can be applied to the synthesis of this compound by exploring solvent-free reaction conditions or the use of more environmentally benign solvents. Mechanochemical methods, where reactions are induced by grinding solid reactants together, offer a promising solvent-free alternative that can lead to high yields and reduced waste. mdpi.com Additionally, flow chemistry setups could provide better control over reaction parameters, leading to higher yields and purity.

Table 1: Potential Green Synthetic Approaches for this compound

| Approach | Potential Advantages | Key Research Focus |

| Catalytic Nitration | Milder reaction conditions, higher selectivity, catalyst recyclability. | Development of novel solid acid or transition metal catalysts. |

| Mechanochemistry | Solvent-free, reduced waste, potentially faster reaction times. | Optimization of grinding parameters and catalyst systems. mdpi.com |

| Flow Chemistry | Precise control of reaction parameters, improved safety and scalability. | Design and optimization of continuous flow reactors for nitration. |

In-depth Mechanistic Studies of Underexplored Chemical Transformations

The reactivity of this compound is largely dictated by its aldehyde, nitro, and methoxy (B1213986) functional groups. While its use in reactions like the formation of Schiff bases is known, a deeper understanding of its participation in other chemical transformations is needed.

Future research should focus on detailed mechanistic studies of its reactions to unlock new synthetic possibilities. For example, exploring its behavior in multicomponent reactions, such as the Barbier-type reactions, could lead to the efficient synthesis of complex molecules. nih.gov Investigating its potential in photochemical reactions could also open up new avenues for creating novel molecular architectures. acs.org

Computational methods, such as Density Functional Theory (DFT), can be employed to predict the regioselectivity of its reactions and to understand the underlying electronic effects of the substituent groups on its reactivity.

Development of Advanced Functional Materials Incorporating this compound Moieties

The unique electronic and structural features of this compound make it an attractive candidate for incorporation into advanced functional materials. The presence of electron-donating methoxy groups and an electron-withdrawing nitro group on the aromatic ring can lead to interesting optical and electronic properties.

Organic Electronics: Derivatives of this compound could be explored as components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or nonlinear optical (NLO) materials. The push-pull nature of the substituents can enhance intramolecular charge transfer, a key property for these applications.

Porous Materials: This aldehyde can serve as a building block for the synthesis of porous organic cages or metal-organic frameworks (MOFs). mdpi.com Such materials have potential applications in gas storage, separation, and catalysis. The functional groups on the benzaldehyde (B42025) can be further modified to tune the properties of the resulting porous materials.

Elucidation of Broader Biochemical Pathway Interactions and Molecular Targets

Derivatives of this compound have shown potential in medicinal chemistry. For instance, it is a precursor in the synthesis of pharmacologically active compounds. However, a comprehensive understanding of the biochemical pathways and molecular targets of its derivatives is largely lacking.

Future research should aim to:

Synthesize and Screen Libraries: Create libraries of compounds derived from this compound and screen them against a wide range of biological targets.

Mechanism of Action Studies: For any identified active compounds, detailed mechanistic studies should be conducted to understand how they interact with their molecular targets and modulate cellular processes. This could involve techniques like X-ray crystallography, NMR spectroscopy, and computational docking studies.

Probe Development: The molecule's ability to form Schiff bases can be utilized to develop chemical probes to study enzyme mechanisms and biological pathways.

Integration of Advanced Machine Learning and Artificial Intelligence for Predictive Synthesis and Materials Design

The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical research. acs.orgpsu.edu These tools can be applied to the study of this compound in several ways:

Predictive Synthesis: ML algorithms can be trained on existing reaction data to predict the optimal conditions for the synthesis of this compound and its derivatives. psu.edu This can significantly reduce the time and resources required for experimental optimization.

Materials Discovery: AI can be used to design new functional materials incorporating the this compound moiety with desired properties. psu.edu By learning the structure-property relationships from existing data, ML models can propose novel molecular structures for synthesis and testing.

Table 2: Application of AI/ML in this compound Research

| Application Area | AI/ML Approach | Potential Outcome |

| Synthesis Optimization | Supervised learning models trained on reaction data. | Prediction of optimal reaction conditions (catalyst, solvent, temperature) for higher yields. psu.edu |

| Novel Material Design | Generative models and quantitative structure-property relationship (QSPR) models. | In silico design of new materials with targeted optical or electronic properties. |

| Bioactivity Prediction | Classification and regression models trained on bioassay data. | Identification of promising derivatives for specific therapeutic targets. |

By systematically addressing these research gaps, the scientific community can unlock the full potential of this compound as a versatile chemical entity for a wide range of applications.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,4-dimethoxy-5-nitrobenzaldehyde?

- Methodological Answer : The synthesis typically involves nitration of 2,4-dimethoxybenzaldehyde. The electron-donating methoxy groups direct nitration to the meta position relative to the aldehyde group. A controlled nitration protocol using a mixture of nitric and sulfuric acids at 0–5°C is recommended to minimize side reactions. Reaction progress should be monitored via TLC, and the product is isolated via ice-water quenching followed by recrystallization from ethanol or DCM/hexane .

Q. How can spectroscopic methods characterize this compound?

- Methodological Answer :

- NMR : The aldehyde proton appears as a singlet (~δ 10 ppm). Methoxy groups resonate as singlets (δ 3.8–4.0 ppm). Aromatic protons exhibit splitting patterns consistent with substituent positions (e.g., para-nitro protons may show coupling).

- IR : Key stretches include C=O (~1700 cm⁻¹), NO₂ asymmetric/symmetric vibrations (~1520 and 1350 cm⁻¹), and methoxy C-O (~1250 cm⁻¹).

- Mass Spectrometry : The molecular ion ([M⁺]) confirms the molecular weight (211.17 g/mol), with fragmentation patterns reflecting nitro and methoxy groups .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Use nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to avoid inhalation. In case of skin contact, wash thoroughly with water. Store in a tightly sealed container in a cool, dry, ventilated area. Avoid contact with strong oxidizers due to the nitro group’s reactivity. Emergency eyewash stations and safety showers must be accessible .

Advanced Research Questions

Q. How do substituent electronic effects influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The methoxy groups (electron-donating) activate the ring, while the nitro group (electron-withdrawing) deactivates it. NAS occurs preferentially at positions ortho/para to the nitro group due to its strong deactivation. Computational electrostatic potential maps (via DFT) can identify electrophilic regions, guiding reaction design. Experimentally, reactions with amines or hydrazines should be conducted in polar aprotic solvents (e.g., DMF) at elevated temperatures .

Q. What challenges arise in crystallizing this compound, and how can SHELX software aid in structural determination?

- Methodological Answer : Crystallization challenges include low solubility and polymorphism. Slow evaporation from DCM/hexane or diffusion methods are effective. SHELX refines X-ray data using least-squares algorithms, handling twinned crystals via the HKLF 5 format. For high thermal motion, anisotropic displacement parameters refine atomic positions. Hydrogen atoms are placed geometrically and refined with riding models .

Q. How can computational methods predict regioselectivity in reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) optimizes molecular geometry and calculates Fukui functions to identify nucleophilic/electrophilic sites. For example, Fukui indices may predict nitro-directed attack in SNAr reactions. Comparative NMR shift calculations (e.g., using GIAO-DFT) validate computational models against experimental data .

Q. What role does this compound play in medicinal chemistry as a synthetic intermediate?

- Methodological Answer : The compound serves as a precursor for Schiff base ligands in metal coordination complexes (e.g., antitumor agents). Reacting it with amines forms imines, which can coordinate to transition metals like platinum or ruthenium. Biological activity assays (e.g., cytotoxicity) require purity >95%, verified via HPLC with UV detection at 254 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。